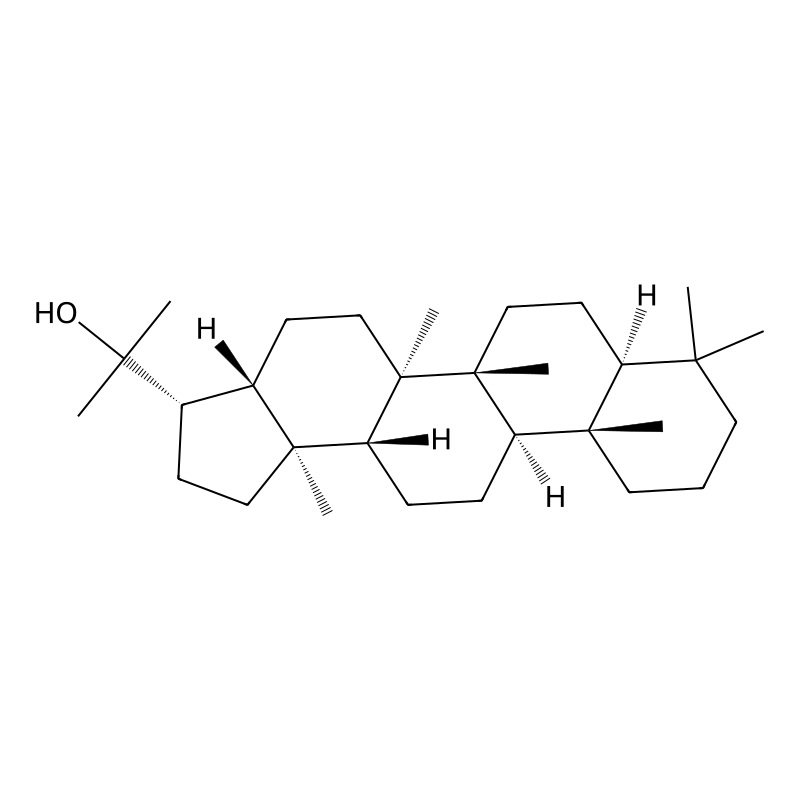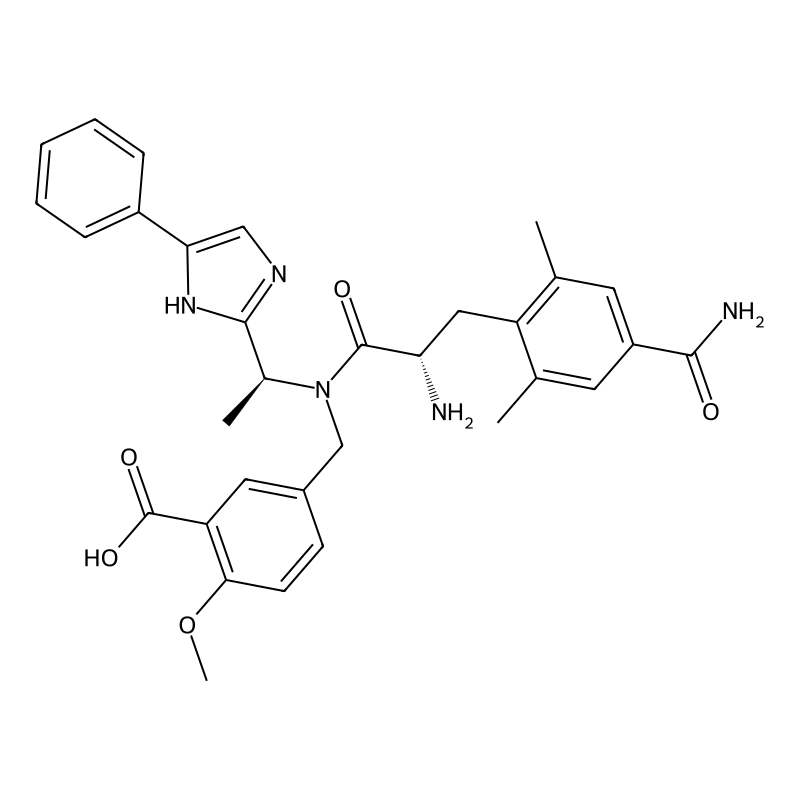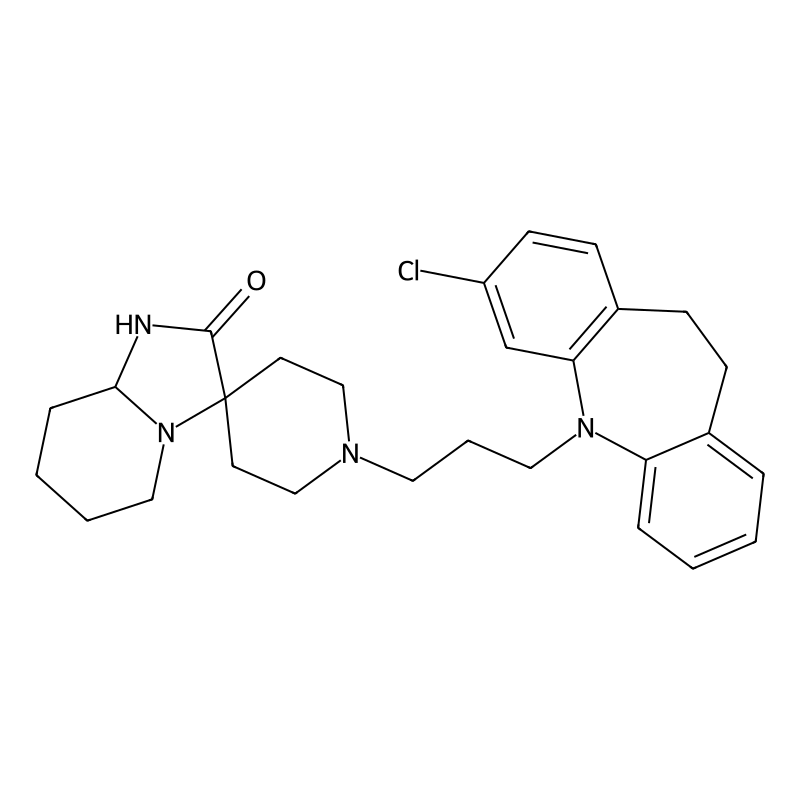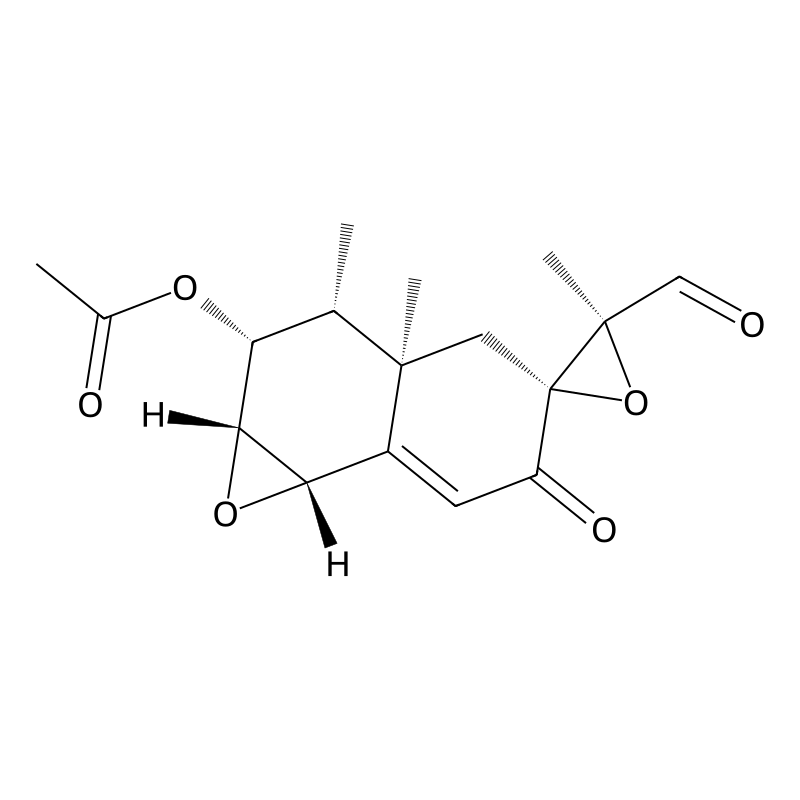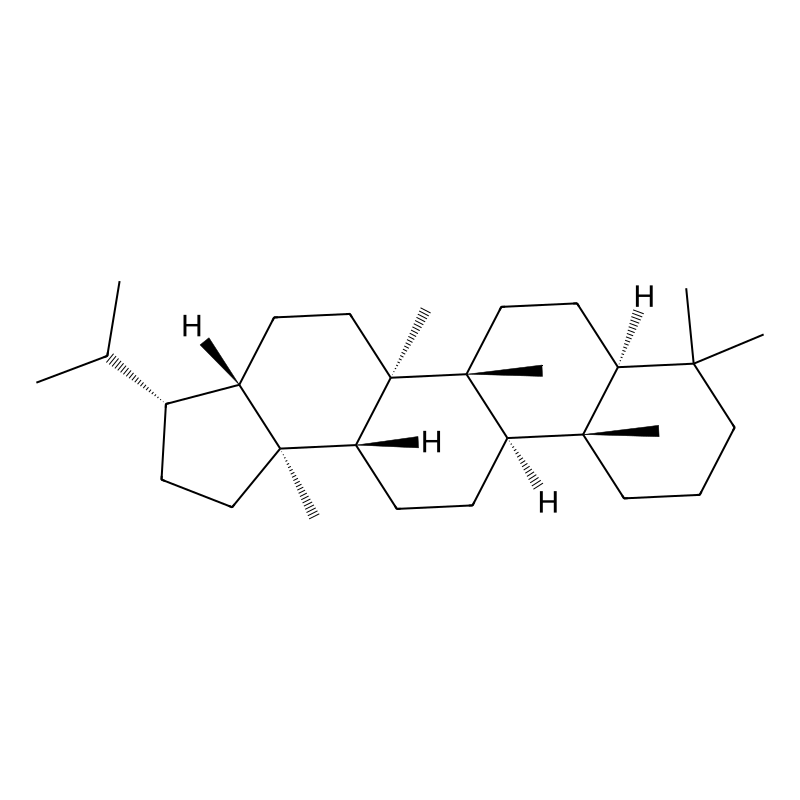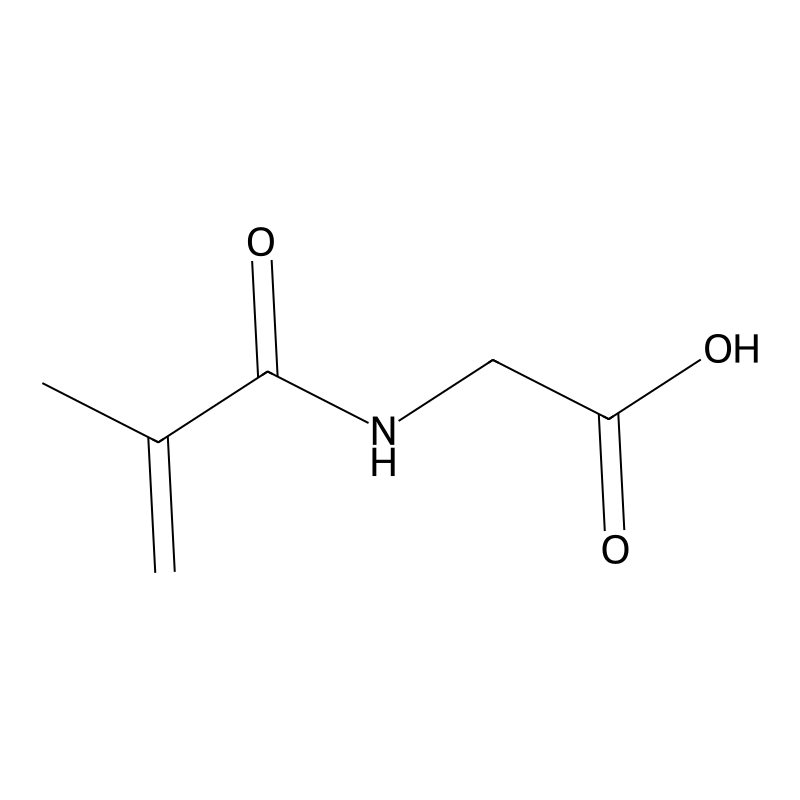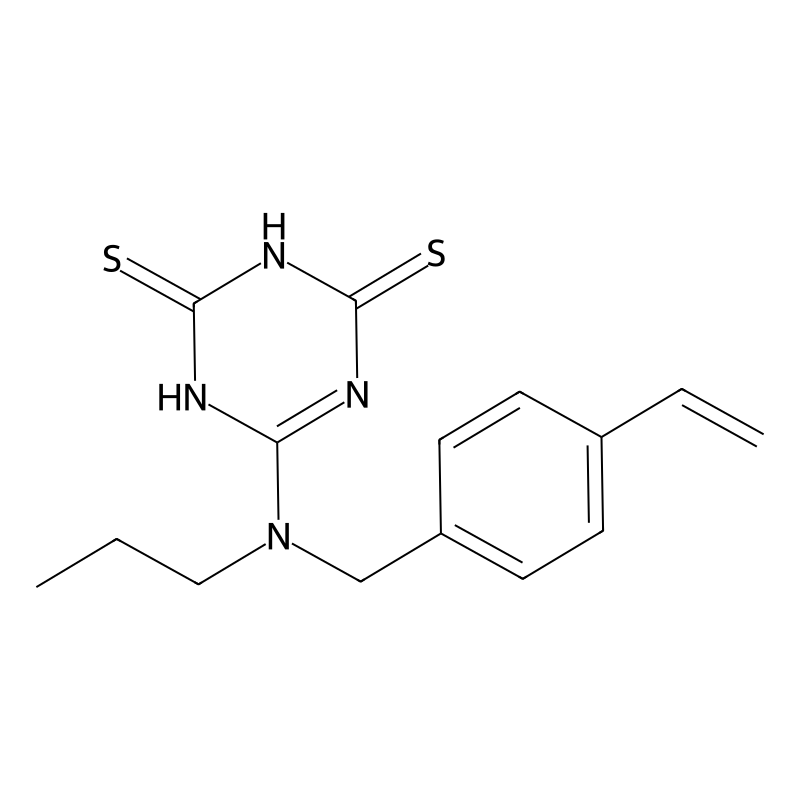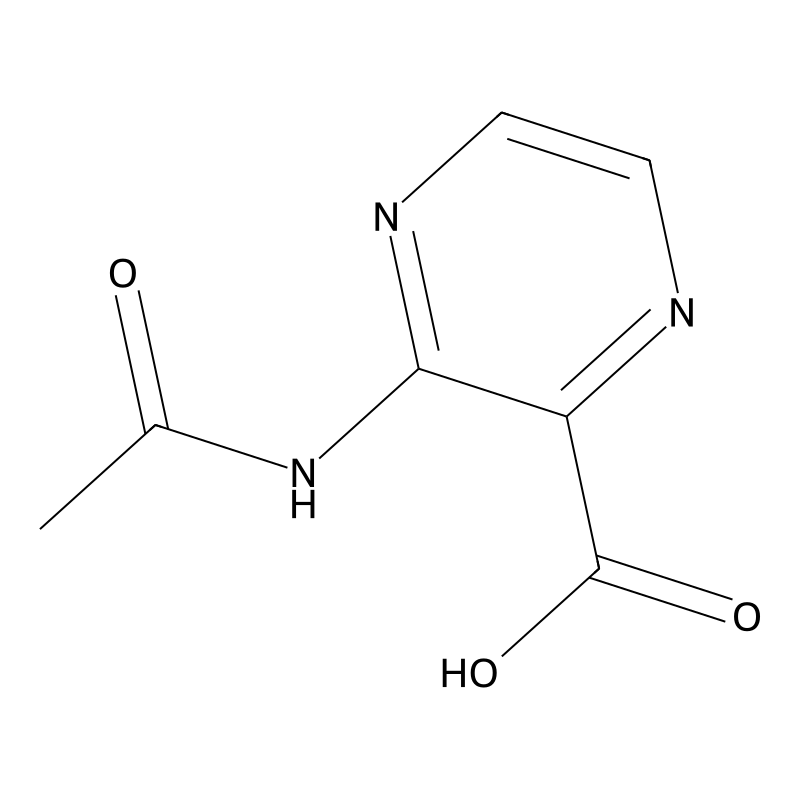(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is a chiral compound characterized by its amino alcohol structure. It features an isobutyl group attached to a phenyl ring, which contributes to its unique properties. The molecular formula of this compound is , and it has a molecular weight of approximately 191.27 g/mol. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug design.
- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
- Reduction: Further reduction can yield secondary or tertiary alcohols.
- Substitution: The amino group can participate in substitution reactions, allowing for the formation of various derivatives with different functional groups.
Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .
The biological activity of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is notable for its potential therapeutic effects. It may interact with specific molecular targets, such as enzymes or receptors, leading to various biological responses. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and antioxidant properties. The exact mechanisms of action can vary based on the context of use and specific interactions within biological systems .
The synthesis of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol typically involves the following steps:
- Reduction of p-Isobutylacetophenone: The compound is synthesized by reducing p-isobutylacetophenone using sodium borohydride in a methanol solvent.
- Neutralization: After the reduction reaction, hydrochloric acid is added to neutralize any unreacted sodium borohydride.
- Extraction: The product is extracted using petroleum ether and subsequently dried using anhydrous sodium sulfate.
In industrial settings, the synthesis methods are scaled up while maintaining careful control over reaction conditions to ensure high yield and purity .
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol has several applications, particularly in the pharmaceutical industry:
- Drug Development: Its structural characteristics make it a candidate for developing new drugs with anti-inflammatory and analgesic properties.
- Research: It serves as a valuable compound for studying chiral synthesis and biological interactions in medicinal chemistry.
Research into the interactions of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol with various biological targets has shown promising results. Studies indicate that this compound can modulate enzyme activity, potentially leading to therapeutic effects similar to those observed with non-steroidal anti-inflammatory drugs. Interaction studies often involve evaluating binding affinities and biological activity against specific targets, such as cyclooxygenase enzymes .
Several compounds share structural similarities with (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol, including:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Ibuprofen | Shares the isobutylphenyl moiety | Non-steroidal anti-inflammatory drug |
| Naproxen | Similar phenolic structure | Longer half-life than ibuprofen |
| Ketoprofen | Contains a phenyl group with an acidic function | Exhibits both analgesic and anti-inflammatory effects |
Uniqueness
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of an amino alcohol functional group. These features confer distinct chemical reactivity and biological properties that differentiate it from other non-steroidal anti-inflammatory drugs. Its ability to undergo various chemical transformations enhances its potential for development into novel therapeutic agents .
